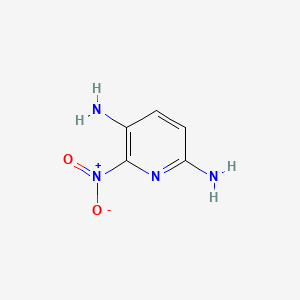

6-Nitro-2,5-pyridinediamine

描述

Significance of the Pyridinediamine Scaffold in Organic Chemistry Research

The pyridinediamine scaffold, a pyridine (B92270) ring bearing two amino groups, is a significant structural motif in organic and medicinal chemistry. nih.gov Pyridine-based structures are prevalent in a wide array of FDA-approved drugs, highlighting their importance in the development of therapeutic agents. rsc.org The nitrogen atom in the pyridine ring and the amino substituents provide sites for hydrogen bonding and other molecular interactions, which are crucial for biological activity. rsc.orgnih.gov

The versatility of the pyridinediamine scaffold allows for the synthesis of a diverse range of derivatives with various biological activities. For instance, researchers have developed pyridinediamine derivatives as potential antimicrobial agents and inhibitors of receptor tyrosine kinases, which are implicated in diseases like cancer. nih.govresearchgate.net The ability to modify the scaffold at multiple positions enables chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets.

Overview of Nitro-Substituted Pyridine Chemistry and its Research Context

The introduction of a nitro group onto a pyridine ring significantly influences its chemical reactivity. The nitro group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution reactions that are typical for many aromatic compounds. researchgate.net Conversely, this electron deficiency makes nitro-substituted pyridines susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. This reactivity is a cornerstone of their synthetic utility. researchgate.netmdpi.com

The synthesis of nitro-substituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring. researchgate.net Direct nitration often requires harsh conditions and can lead to low yields. researchgate.net Consequently, researchers have developed various synthetic strategies, including the nitration of pyridine N-oxides, which can then be deoxygenated, or the use of dinitrogen pentoxide. researchgate.netnih.gov

Nitro-substituted pyridines serve as versatile intermediates in the synthesis of a wide range of functionalized pyridine derivatives. mdpi.com The nitro group can be readily reduced to an amino group, providing a gateway to further chemical transformations. mdpi.com This has been exploited in the synthesis of various biologically active molecules, including potential inhibitors for enzymes like semicarbazide-sensitive amine oxidase and MALT1 protease. mdpi.com Furthermore, some nitro-substituted pyridines have been investigated for their potential as high-energy-density compounds. ontosight.airesearchgate.net

Historical and Current Research Landscape of 6-Nitro-2,5-pyridinediamine

Historically, research on this compound has been linked to its use as an intermediate in chemical synthesis and its application in the dye industry. paulaschoice.seiarc.fr It has been identified as a substance used in hair dye formulations. paulaschoice.seiarc.frscribd.comagc.gov.sg

Current research continues to explore the utility of this compound as a building block in organic synthesis. For example, it can serve as a precursor for the synthesis of other pyridine derivatives. nih.gov The presence of multiple functional groups—two amines and a nitro group—on the pyridine ring provides several reaction sites for creating more complex molecules. The amino groups can be diazotized and substituted, and the nitro group can be reduced to an amine, opening up further synthetic possibilities.

While specific, in-depth studies focusing solely on the biological activities of this compound are not extensively documented in publicly available literature, its structural relationship to other bioactive pyridinediamines suggests potential areas for future investigation. The broader class of nitro-substituted pyridines is actively being explored for applications in medicinal chemistry and materials science. mdpi.comontosight.ai

Structure

3D Structure

属性

IUPAC Name |

6-nitropyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSOPPBVZYEMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220113 | |

| Record name | 6-Nitro-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69825-83-8 | |

| Record name | 6-Nitro-2,5-pyridinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069825838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-NITRO-2,5-PYRIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/114992974A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Nitro 2,5 Pyridinediamine

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 6-Nitro-2,5-pyridinediamine molecule in fewer steps, often by introducing the key functional groups onto a pre-existing pyridine (B92270) ring. These methods can be advantageous in terms of atom economy and process efficiency.

One-Pot Synthetic Procedures

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by reducing purification steps, saving time, and minimizing solvent waste. While multi-component one-pot reactions are a known method for creating substituted pyridine derivatives, specific one-pot procedures for the direct synthesis of this compound are not extensively detailed in prominent research. organic-chemistry.orgcore.ac.uknih.gov The literature tends to focus on more controlled, multi-step syntheses to achieve the specific substitution pattern and avoid side reactions. google.com

Nitration and Diazotization Strategies in Compound Formation

Nitration: The direct nitration of 2,5-pyridinediamine (also known as 2,5-diaminopyridine) is not a viable method for producing this compound. google.com The presence of two activating amino groups makes the pyridine ring highly susceptible to oxidation under typical nitrating conditions. google.com Furthermore, even if nitration were to occur without oxidation, the nitro group would be expected to substitute at the 3-position, which is electronically favored, rather than the desired 6-position. google.com

Diazotization: Diazotization involves the conversion of a primary aromatic amine to a diazonium salt, which is a versatile intermediate. While diazotization is a cornerstone of synthetic organic chemistry for introducing a variety of functional groups, its direct application in forming the final this compound structure is limited. An alternative synthetic pathway involving an azide (B81097) intermediate, which can be formed from a diazonium salt, has been noted to be thermolabile, making it unsuitable for industrial-scale production due to safety and stability concerns. google.com

Multi-Step Synthesis from Pyridinediamine Precursors

Multi-step syntheses provide a more controlled and reliable route to this compound, typically starting from readily available pyridine derivatives.

Synthesis from 2,5-Pyridinediamine

A successful, albeit multi-step, pathway to synthesize derivatives of this compound begins with 2,5-pyridinediamine. This method circumvents the issues of oxidation and incorrect regioselectivity associated with direct nitration by using protecting groups.

The general sequence is as follows:

Protection: The amino groups of 2,5-pyridinediamine are protected to prevent oxidation and to direct the nitration. This is often achieved by reacting the diamine with an appropriate reagent to form carbamates.

Nitration: The protected diamine is then subjected to nitration. Surprisingly, the presence of the protecting groups directs the incoming nitro group to the 6-position. google.com

Deprotection: The protecting groups are subsequently removed to yield the final 2,5-diamino-6-nitropyridine derivative. google.com

An example from patent literature involves the use of alkoxycarbonyl groups for protection.

| Step | Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|---|

| 1. Protection | 2,5-Diaminopyridine (B189467) | Chloroethyl chloroformate, Calcium carbonate, Dioxan | Reaction to form bis-carbamate derivative | N²,N⁵-Bis(chloroethoxycarbonyl)-2,5-pyridinediamine |

| 2. Nitration | Protected Diamine | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Cooled to 5-8°C | N²,N⁵-Bis(chloroethoxycarbonyl)-6-nitro-2,5-pyridinediamine |

| 3. Deprotection | Nitrated Protected Diamine | 3% Ethanolic Potassium Hydroxide | Stirred at room temperature | This compound derivative |

Pathways from 5-Nitro-2-pyridinamine and Related Intermediates

A common and effective strategy for preparing derivatives of the target compound involves starting with a halogenated nitropyridine, such as 2-chloro-5-nitropyridine (B43025). This intermediate is valuable because the chlorine atom at the 2-position is activated by the nitro group at the 5-position, making it susceptible to nucleophilic aromatic substitution.

A typical reaction involves the amination of 2-chloro-5-nitropyridine. For example, reacting it with ethanolamine (B43304) introduces a substituted amino group at the 2-position. google.com

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Ethanolamine | Room temperature, exothermic reaction for 1 hour | 2-(2-Hydroxyethylamino)-5-nitropyridine | 9.5 g from 10 g starting material |

Data sourced from patent literature describing the synthesis of a related amino compound. google.com

This pathway yields a 2-substituted-5-nitropyridine. Further transformations would be required to introduce the second amino group and rearrange the substitution pattern to achieve the final this compound structure, which highlights the complexity of these syntheses.

Optimization of Amination and Halogenation Reactions

The efficiency of the multi-step synthesis pathways relies heavily on the optimization of key amination and halogenation reactions.

Halogenation: The preparation of the crucial intermediate 2-chloro-5-nitropyridine often starts from 2-aminopyridine. The process involves nitration to 2-amino-5-nitropyridine, followed by diazotization and then substitution of the diazonium group with a chlorine atom (Sandmeyer reaction), or conversion to 2-hydroxy-5-nitropyridine (B147068) which is then chlorinated. google.com Optimization of this chlorination step, for instance, by reacting 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride, can achieve high yields of over 95%. chemicalbook.com Reaction conditions such as temperature, reaction time, and molar ratios of reagents are critical variables. google.comchemicalbook.com

Amination: The amination of intermediates like 2-chloro-5-nitropyridine is a nucleophilic aromatic substitution. The optimization of this step involves selecting the appropriate solvent and base, and controlling the reaction temperature. The reactivity of the halogenated pyridine is enhanced by the electron-withdrawing nitro group. mdpi.com For instance, the reaction between 2-chloro-5-nitropyridine and ethanolamine proceeds exothermically at room temperature, indicating a facile reaction. google.com In other cases, catalysts or stronger bases may be required to facilitate the substitution, depending on the nucleophilicity of the incoming amine. Careful control of conditions is necessary to prevent side reactions, such as the ring-opening of the pyridine nucleus, which can occur in the presence of excess strong base. researchgate.net

Green Chemistry Approaches in this compound Synthesis

While specific research on green synthetic routes for this compound is not extensively documented, general principles of green chemistry can be applied to its multi-step synthesis. The traditional method, while effective, utilizes hazardous reagents and generates significant waste, prompting the exploration of more environmentally benign alternatives.

Potential areas for green improvements in the synthesis of this compound include:

Alternative Nitration Methods: The use of mixed nitric and sulfuric acids is a significant environmental concern. Greener nitration strategies for aromatic compounds could potentially be adapted. rsc.orgmjcce.org.mktandfonline.com These include:

Solid Acid Catalysts: Utilizing solid acid catalysts, such as zeolites, could replace sulfuric acid, offering easier separation and potential for recycling.

Photochemical Nitration: Light-induced nitration in the presence of less hazardous nitrite (B80452) salts presents a milder alternative to strong acids. mjcce.org.mkmjcce.org.mkresearchgate.net

Mechanochemistry: The use of ball milling with a benign organic nitrating agent could minimize solvent use and employ less hazardous reagents. rsc.org

Greener Solvents: The use of dioxane in the protection step, a suspected carcinogen, could be replaced with safer, bio-based solvents.

Catalytic Reductions for Amine Synthesis: While not directly part of the nitration of 2,5-diaminopyridine, if the synthesis were to start from a different precursor, green methods for the reduction of nitroaromatics to amines are well-established. These include catalytic hydrogenation with recyclable catalysts and metal-free reductions using reagents like diboronic acid in water. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Table 2: Comparison of Traditional and Potential Green Synthetic Approaches

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Nitration | Concentrated H₂SO₄/HNO₃ | Solid acid catalysts, Photochemical nitration, Mechanochemistry | Use of less hazardous chemicals, Safer solvents and auxiliaries, Design for energy efficiency |

| Solvents | Dioxane | Bio-based solvents | Safer solvents and auxiliaries |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to elucidating the molecular structure of 6-Nitro-2,5-pyridinediamine in a non-crystalline state. Each technique offers unique insights into the compound's atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide critical data for structural verification.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The pyridine (B92270) ring contains two aromatic protons, which would appear as doublets due to coupling with each other. The chemical shifts of these protons are significantly influenced by the electronic effects of the three substituents: the two electron-donating amino (-NH₂) groups and the strongly electron-withdrawing nitro (-NO₂) group. The protons of the two different amine groups would likely appear as broad singlets.

The ¹³C NMR spectrum will display five distinct resonance signals, corresponding to the five carbon atoms in the pyridine ring. The positions of these signals are dictated by the attached functional groups. Carbons bonded to the electronegative nitrogen atoms of the ring and the nitro group are expected to be deshielded and appear at a lower field. In contrast, carbons attached to the amino groups would be more shielded. While specific experimental data is not widely published, theoretical predictions and comparisons with similar nitro-substituted aminopyridines can provide a reliable assignment of the spectral peaks. researchgate.neticm.edu.pl

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H (on C3) | ¹H | ~6.5 - 7.0 | Doublet (d) |

| H (on C4) | ¹H | ~7.5 - 8.0 | Doublet (d) |

| NH₂ (at C2) | ¹H | ~5.0 - 6.0 | Broad Singlet (br s) |

| NH₂ (at C5) | ¹H | ~6.0 - 7.0 | Broad Singlet (br s) |

| C2 | ¹³C | ~155 - 160 | Singlet |

| C3 | ¹³C | ~105 - 110 | Singlet |

| C4 | ¹³C | ~135 - 140 | Singlet |

| C5 | ¹³C | ~140 - 145 | Singlet |

Note: Predicted values are based on general substituent effects in pyridine and aniline derivatives. Actual experimental values may vary based on solvent and other conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by distinct peaks corresponding to its primary functional groups: amino (-NH₂), nitro (-NO₂), and the pyridine ring.

The N-H stretching vibrations of the primary amine groups are typically observed as two distinct bands in the 3200-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. researchgate.net The strong electron-withdrawing nature of the nitro group is evident from the characteristic asymmetric and symmetric stretching vibrations of the N=O bond, which appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Vibrations associated with the pyridine ring, including C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ range. researchgate.netresearchgate.net

Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3200 - 3500 |

| Amino (-NH₂) | N-H Bending (Scissoring) | 1590 - 1650 |

| Nitro (-NO₂) | N=O Asymmetric Stretching | 1500 - 1560 |

| Nitro (-NO₂) | N=O Symmetric Stretching | 1300 - 1370 |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophoric pyridine ring substituted with auxochromic amino groups and a chromophoric nitro group. This combination of groups leads to characteristic π→π* and n→π* electronic transitions.

The presence of the extended conjugated system results in strong absorption bands, typically in the UV and visible regions. The UV spectrum of the parent compound, 2,6-diaminopyridine, shows absorption maxima (λmax) around 244 nm and 308 nm. researchgate.net The addition of a strong electron-withdrawing nitro group is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, potentially into the visible region, due to the increased delocalization of π-electrons. This is a common phenomenon observed in nitro-substituted aromatic compounds. rsc.org

Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π→π* | Pyridine ring and substituents | ~350 - 450 |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule.

For this compound (C₅H₆N₄O₂), the calculated monoisotopic mass is 154.0491 Da. HRMS analysis would confirm this elemental composition with high precision. The standard mass spectrum would show a prominent molecular ion peak ([M]⁺•) at m/z 154. A characteristic fragmentation pattern for nitroaromatic compounds involves the loss of the nitro group (-NO₂), which would result in a significant fragment ion at m/z 108 ([M-NO₂]⁺). strath.ac.uk Further fragmentation could involve the loss of other small molecules.

Expected Mass Spectrometric Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺• | [C₅H₆N₄O₂]⁺• | 154.05 | Molecular Ion |

| [M-NO₂]⁺ | [C₅H₆N₂]⁺ | 108.06 | Loss of nitro group |

Solid-State Structural Analysis

While spectroscopic methods define the molecule's structure in solution or the gas phase, solid-state analysis reveals how the molecules are arranged in a crystal lattice.

In the crystal lattice of related nitropyridine derivatives, the molecular arrangement is heavily influenced by hydrogen bonding. The amino groups act as hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group serve as hydrogen bond acceptors. It is highly probable that the crystal structure of this compound would be stabilized by a network of intermolecular hydrogen bonds, such as N-H···O (between an amino group and a nitro group) and N-H···N (between an amino group and a pyridine ring nitrogen). researchgate.netresearchgate.net These interactions would link the molecules into complex one-, two-, or three-dimensional supramolecular architectures. The formation of salts would introduce additional, strong charge-assisted hydrogen bonds, further influencing the crystal packing.

Single Crystal X-ray Diffraction (SCXRD) Studies of this compound and its Salts

Determination of Crystallographic Parameters and Space Groups

A single-crystal X-ray diffraction experiment would be the primary method to determine the crystallographic parameters of this compound. This analysis would yield crucial information about the crystal lattice, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal structure. However, no published crystallographic data for this compound could be located. For illustrative purposes, a data table for such findings would typically be presented as follows:

| Crystallographic Parameter | Value |

| Chemical Formula | C₅H₆N₄O₂ |

| Formula Weight | 154.13 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be significantly influenced by intermolecular forces. The presence of amino (-NH₂) and nitro (-NO₂) groups suggests a high potential for hydrogen bonding, where the amino groups act as hydrogen bond donors and the nitro group and pyridine nitrogen act as acceptors. Furthermore, the aromatic pyridine ring could participate in π-π stacking interactions. A detailed crystallographic study would provide precise measurements of these interactions, such as bond lengths and angles for hydrogen bonds and centroid-to-centroid distances for π-π stacking. Without a crystal structure, a quantitative analysis is not possible.

A representative data table for hydrogen bond geometry would look like this:

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| N—H···O | Data not available | Data not available | Data not available | Data not available |

| N—H···N | Data not available | Data not available | Data not available | Data not available |

(D = donor atom; A = acceptor atom)

Thermal Stability Research via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. This analysis provides critical information about the thermal stability of a compound, including its decomposition temperature. A TGA experiment on this compound would show the temperature at which it begins to lose mass and the profile of this mass loss, indicating whether the decomposition occurs in single or multiple steps.

No TGA data for this compound has been reported in the searched literature. A typical TGA data summary would be presented in a table similar to the one below, detailing onset decomposition temperatures and percentage mass loss at various stages.

| Sample | Onset Decomposition Temp. (T_onset) | Peak Decomposition Temp. (T_peak) | Mass Loss (%) |

| This compound | Data not available | Data not available | Data not available |

Chemical Reactivity and Derivatization Strategies of 6 Nitro 2,5 Pyridinediamine

Amination and Nitration Reactivity on the Pyridine (B92270) Ring

The pyridine ring in 6-Nitro-2,5-pyridinediamine is substituted with two powerful activating amino groups and a potent deactivating nitro group. This substitution pattern significantly influences its susceptibility to further electrophilic aromatic substitution reactions like nitration or amination.

Direct nitration is a common method for introducing nitro groups onto aromatic rings, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com However, attempting to synthesize this compound by nitrating 2,5-diaminopyridine (B189467) is not feasible. The presence of the strongly activating amino groups makes the ring highly susceptible to oxidation under harsh nitrating conditions, leading to degradation of the molecule. google.com Furthermore, if such a nitration were to proceed without oxidation, the nitro group would be expected to substitute at the 3-position due to the directing effects of the existing amino groups. google.com

This inherent reactivity indicates that the synthesis of this compound typically involves introducing the nitro group to the pyridine ring prior to the introduction of at least one of the amino groups. Further electrophilic substitution on the this compound ring is generally not a preferred derivatization strategy due to the already crowded and electronically complex nature of the ring, which could lead to a mixture of products or decomposition.

Cyclization Reactions Involving the Diamine and Nitro Groups

The strategic positioning of the diamine and nitro functionalities on the pyridine ring presents the potential for intramolecular cyclization to form fused heterocyclic systems. While direct cyclization involving the nitro group is not commonly reported, a key derivatization strategy involves the chemical modification of the nitro group to facilitate ring closure.

A primary pathway for this is the reduction of the 6-nitro group to a 6-amino group, yielding 2,5,6-triaminopyridine. This intermediate, with three adjacent amino groups, is a versatile precursor for a variety of cyclization reactions. For instance, treatment with appropriate reagents can lead to the formation of fused polycyclic aromatic systems, such as pyridotriazoles or other nitrogen-rich heterocycles. This approach is a powerful strategy for expanding the molecular complexity and exploring novel chemical space, analogous to the synthesis of pyridothienopyrimidines from aminothienopyridine precursors. nih.gov

Substitution Reactions and Generation of Novel Pyridine Derivatives

The most accessible route for generating derivatives of this compound involves reactions at the exocyclic amino groups. These groups behave as nucleophiles and can readily undergo substitution reactions such as alkylation and acylation. This allows for the synthesis of a wide array of novel pyridine derivatives with modulated chemical and physical properties. google.com

For example, the amino groups can be reacted with alkyl halides to produce N-alkylated products or with acylating agents to form amides or carbamates. These reactions provide a straightforward method for attaching various side chains, which can be used to tune solubility, steric hindrance, and electronic properties. A patent for the preparation of related compounds describes the synthesis of derivatives such as 2,5-bis-carbamates and 2,5-bis-alkyl-aminoderivatives, highlighting the utility of this approach. google.com

| Reactant | Reaction Type | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Alkyl Halide (R-X) | N-Alkylation | Secondary/Tertiary Amine (-NHR, -NR₂) | Modification of steric and electronic properties |

| Acyl Chloride (R-COCl) | N-Acylation | Amide (-NH-CO-R) | Intermediate for further synthesis |

| Chloroformate (Cl-COOR) | N-Acylation | Carbamate (-NH-CO-OR) | Introduction of protecting groups or bioactive moieties |

| Isocyanate (R-NCO) | Addition | Urea (-NH-CO-NHR) | Building block for complex molecules |

Coordination Chemistry and Metal Complexation Studies

The presence of multiple nitrogen atoms (two amino nitrogens and the pyridine ring nitrogen) makes this compound a potential ligand for coordinating with metal ions. The study of its metal complexes is crucial for applications in catalysis, material science, and medicinal chemistry.

This compound can act as a chelating agent, binding to a single metal ion through multiple coordination sites to form a stable ring-like structure known as a chelate. The most probable mode of chelation involves the pyridine ring nitrogen and the adjacent amino group at the 2-position, forming a stable five-membered ring with the metal ion. This bidentate coordination is a common feature in many pyridine-based ligands. nih.gov

The affinity of the ligand for different transition metal ions like Fe³⁺, Cu²⁺, and Zn²⁺ depends on several factors, including the ion's size, charge, and electronic configuration, as well as the pH of the medium. mdpi.com The presence of the electron-withdrawing nitro group can influence the basicity of the nitrogen atoms, thereby modulating the stability of the resulting metal complexes. The coordination behavior is analogous to other nitro-containing ligands, such as 5-nitro-8-hydroxyquinoline, which have been shown to form stable complexes with a range of metal ions. mdpi.commdpi.com

The synthesis of metal complexes involving this compound would typically be achieved by reacting the ligand with a suitable metal salt in a polar solvent like ethanol (B145695) or methanol. jscimedcentral.com The reaction mixture is often heated under reflux to facilitate the formation of the complex, which may then precipitate from the solution upon cooling or after the addition of a less polar co-solvent. jscimedcentral.comjocpr.com

The characterization of these newly synthesized complexes is essential to determine their structure, stoichiometry, and properties. A combination of analytical techniques is employed for this purpose. Elemental analysis confirms the empirical formula, while spectroscopic methods provide detailed structural information. For instance, shifts in the N-H stretching frequencies in the infrared (IR) spectrum can confirm the coordination of the amino groups, while changes in the UV-Visible spectrum can provide insights into the electronic environment of the metal center. jocpr.com For a definitive structural elucidation, single-crystal X-ray diffraction is the most powerful technique. nih.gov

| Technique | Information Obtained |

|---|---|

| Elemental Analysis | Determines the percentage composition of elements (C, H, N) to confirm stoichiometry. |

| Infrared (IR) Spectroscopy | Identifies shifts in vibrational frequencies of functional groups (e.g., N-H, C=N) upon coordination to the metal. jocpr.com |

| UV-Visible Spectroscopy | Provides information on the electronic transitions (d-d transitions, charge transfer) within the complex. jocpr.com |

| Nuclear Magnetic Resonance (NMR) | Shows changes in the chemical shifts of protons and carbons upon complexation, confirming ligand binding. |

| Mass Spectrometry | Determines the molecular weight of the complex and provides information on its fragmentation. |

| X-ray Diffraction | Provides the precise three-dimensional atomic structure, including bond lengths and angles. nih.gov |

| Molar Conductivity | Determines whether the complex is an electrolyte or non-electrolyte in solution. jscimedcentral.com |

N-Oxidation Reactions of the Pyridine Nitrogen

N-oxidation is a reaction that converts the nitrogen atom of a pyridine ring into an N-oxide group (-N⁺-O⁻). This transformation significantly alters the electronic properties of the pyridine ring, typically making it more electron-deficient and influencing the reactivity of the ring's substituents.

Common reagents for the N-oxidation of nitrogen heterocycles include peroxides, such as hydrogen peroxide, often in the presence of an acid like acetic acid or a stronger activating agent like trifluoroacetic anhydride (B1165640) (TFAA). rsc.org The successful N-oxidation of other substituted pyrimidines and pyridines suggests that this reaction is a viable derivatization strategy for this compound, potentially leading to novel compounds with unique chemical and biological properties. rsc.orgchemsrc.com

Catalytic Transformations of this compound and its Derivatives

The presence of both electron-donating amino groups and an electron-withdrawing nitro group on the pyridine ring of this compound suggests a complex and potentially versatile reactivity profile in catalytic transformations. The amino groups can act as directing groups or be derivatized to modulate the electronic properties and reactivity of the pyridine core, while the nitro group can function as a leaving group in certain cross-coupling reactions.

The Heck-Mizoroki reaction, a cornerstone of carbon-carbon bond formation, typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org While this compound itself does not possess a halide leaving group, its derivatives could be engineered to participate in such reactions.

One potential strategy involves the diazotization of one of the amino groups, followed by a Sandmeyer-type reaction to introduce a halide (e.g., bromine or iodine) onto the pyridine ring. The resulting halo-nitro-aminopyridine could then serve as a substrate in a Heck-Mizoroki reaction. The regioselectivity of the halogenation would be a critical factor to control.

A more direct and modern approach would be to leverage the nitro group itself as a leaving group in a denitrative cross-coupling reaction. Palladium-catalyzed cross-coupling reactions of nitroarenes have emerged as a powerful synthetic tool. nih.gov This process involves the oxidative addition of the C-NO2 bond to a low-valent palladium catalyst. Given the precedent for such reactions, it is conceivable that this compound could undergo a denitrative Heck-Mizoroki reaction under appropriate catalytic conditions.

The general mechanism for a denitrative Heck-Mizoroki reaction is depicted below:

Prospective Reaction Scheme for Denitrative Heck-Mizoroki Reaction of a this compound Derivative:

The success of such a reaction would likely depend on the choice of palladium catalyst, ligands, and base. The amino groups on the pyridine ring could potentially coordinate to the palladium center, influencing the catalytic activity. acs.org The table below summarizes typical conditions used for Heck-Mizoroki reactions of related substrates, which could serve as a starting point for the development of a protocol for this compound derivatives.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)2 | PPh3 | Et3N | DMF | 100 | youtube.com |

| PdCl2 | P(o-tol)3 | NaOAc | DMA | 120 | chem-station.com |

| Pd(0) | (Various) | (Various) | (Various) | (Various) | organic-chemistry.org |

Interactive Data Table: Potential Heck-Mizoroki Reaction Parameters (Note: This table is illustrative and based on general knowledge of the Heck reaction, not on specific experimental data for this compound)

| Parameter | Options | Rationale |

|---|---|---|

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3, PdCl2 | Commonly used and commercially available palladium sources. |

| Ligand | Triphenylphosphine, Tri(o-tolyl)phosphine, Buchwald-type phosphines | Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. |

| Base | Triethylamine, Potassium carbonate, Sodium acetate (B1210297) | Required to neutralize the acid generated during the catalytic cycle. |

| Solvent | DMF, DMA, Acetonitrile | High-boiling polar aprotic solvents are typically effective. |

Furthermore, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, could be envisioned for derivatives of this compound. nih.govrsc.org If a halo-derivative were synthesized, the remaining amino groups could be further functionalized through coupling with various amines, anilines, or N-heterocycles.

Supramolecular Chemistry and Host-Guest Interactions

The molecular structure of this compound, with its hydrogen bond donors (amino groups) and acceptors (nitro group and pyridine nitrogen), makes it an excellent candidate for forming intricate supramolecular assemblies.

The amino groups can participate in N-H···N and N-H···O hydrogen bonds, while the nitro group can act as a hydrogen bond acceptor via its oxygen atoms. mdpi.com The pyridine nitrogen also presents a site for hydrogen bonding. These multiple interaction sites could lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks in the solid state. The specific hydrogen bonding patterns would be influenced by the steric and electronic environment of the molecule. nih.govresearchgate.net

In the context of host-guest chemistry, the electron-deficient aromatic ring of this compound, resulting from the presence of the nitro group, could interact with electron-rich guest molecules through π-π stacking interactions. Conversely, the amino groups could enable the molecule to act as a guest, binding within the cavity of a suitable host molecule.

Macrocyclic hosts such as cyclodextrins are known to form inclusion complexes with a variety of guest molecules, including aminopyridines. researchgate.netnih.gov The hydrophobic cavity of a cyclodextrin (B1172386) could encapsulate the pyridine ring of this compound, with the amino and nitro groups potentially interacting with the hydroxyl groups on the rim of the cyclodextrin. Such host-guest complexation could modulate the physicochemical properties of this compound, such as its solubility and stability.

The table below outlines potential non-covalent interactions that could govern the supramolecular chemistry of this compound.

| Interaction Type | Donor/Acceptor Sites on this compound | Potential Interacting Partners |

| Hydrogen Bonding | Donors: -NH2 groups Acceptors: Pyridine N, -NO2 oxygens | Self-assembly, solvent molecules, other H-bond donors/acceptors |

| π-π Stacking | Pyridine ring | Aromatic guest molecules, other pyridine rings |

| Host-Guest Inclusion | Pyridine ring (as guest) | Cyclodextrins, Calixarenes, Cucurbiturils |

Interactive Data Table: Potential Supramolecular Interactions

| Interaction | Description | Potential Outcome |

|---|---|---|

| Hydrogen Bonding | Directional interactions between H-bond donors and acceptors. | Formation of ordered crystalline structures and co-crystals. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilization of supramolecular architectures. |

| Host-Guest Complexation | Inclusion of the molecule within the cavity of a larger host molecule. | Alteration of physical properties like solubility and reactivity. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. In the context of 6-Nitro-2,5-pyridinediamine, DFT calculations can elucidate key aspects of its chemical behavior.

Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, specifically DFT, have been utilized to perform geometry optimization of the this compound molecule. Such studies typically employ hybrid functionals, like B3LYP, in conjunction with a basis set such as 6-311G**+, to accurately model the molecule's three-dimensional structure.

A critical aspect of this analysis involves the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a key parameter that correlates with the chemical reactivity and kinetic stability of the molecule. While specific energy values for this compound are not detailed in readily available public literature, the general principles of DFT suggest that the electron-withdrawing nitro group would significantly influence the energy levels and distribution of these orbitals.

Prediction of Spectroscopic Properties

Computational methods are also adept at predicting the spectroscopic signatures of molecules. Time-dependent DFT (TD-DFT) is a more advanced method used for calculating excited state profiles, which can be more reliable for correlating a molecule's structure with its color properties than simpler HOMO-LUMO gap analyses. While specific computationally predicted spectra for this compound are not published, these theoretical approaches could be used to predict its UV-Visible and Infrared (IR) spectra, providing valuable data for its identification and characterization.

Computational Studies of Reaction Mechanisms and Transition States

The study of reaction mechanisms at a molecular level is another area where DFT provides invaluable insights. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and calculate activation energies, thereby elucidating the pathways through which a molecule like this compound might undergo chemical transformations. Such studies are critical for understanding its synthesis, degradation, and potential metabolic pathways. However, specific computational investigations into the reaction mechanisms involving this compound are not currently available in published research.

Molecular Docking and Dynamics Simulations for Biological Interactions

To understand the potential biological activity or toxicity of this compound, molecular docking and dynamics simulations can be employed. These methods simulate the interaction of a small molecule with a biological macromolecule, such as a protein or DNA. Molecular docking predicts the preferred binding orientation of the molecule to a target, while molecular dynamics simulates the time-dependent behavior of the molecular system. These techniques could be instrumental in identifying potential biological targets and understanding the molecular basis of the compound's effects. At present, there are no specific published studies detailing molecular docking or dynamics simulations for this compound.

In Silico Prediction of Structure-Property Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are vital for predicting the properties and potential hazards of chemicals based on their molecular structure, especially when experimental data is scarce.

Due to limited toxicological information for many chemicals used in consumer products, approaches like QSAR modeling are necessary to characterize potential hazards. For this compound, the critical concerns often revolve around its potential for skin sensitization, mutagenicity, and carcinogenicity. In the absence of extensive experimental data, QSAR models serve as a valuable tool for risk assessment.

Advanced Research Applications and Potential

Exploration in Medicinal Chemistry and Drug Discovery

The pyridine (B92270) nucleus is a fundamental scaffold in medicinal chemistry, present in a vast number of pharmaceutical agents. nih.govijnrd.orgpharmablock.com The specific arrangement of substituents in 6-Nitro-2,5-pyridinediamine makes it a versatile precursor for creating novel molecules with potential therapeutic activities.

Role as a Precursor in Pharmaceutical Intermediate Synthesis

This compound is primarily utilized as an intermediate in the multi-step synthesis of more complex pharmaceutical molecules. google.com The presence of reactive amine groups and an electron-withdrawing nitro group allows for a variety of chemical transformations. Organic chemists can selectively modify these functional groups to build intricate molecular architectures. For instance, the amine groups can be acylated, alkylated, or used in condensation reactions to form larger heterocyclic systems, which are common in modern drug molecules. beilstein-journals.org The nitro group, while influential in the molecule's reactivity, can also be reduced to an amine, providing another reactive site for further derivatization. This versatility makes it a key starting material for synthesizing a range of 2,5-diamino-6-nitro-pyridine derivatives, which are investigated for various therapeutic applications. google.com

Design and Synthesis of Novel Pyridine Derivatives for Biological Evaluation

Researchers actively use this compound and related structures as a foundation for designing and synthesizing new series of compounds for biological testing. The general strategy involves using the pyridinediamine core and introducing various substituents to explore how these changes affect the molecule's interaction with biological targets.

For example, new series of pyridine and thienopyridine derivatives have been synthesized from precursor molecules to be tested as antimicrobial agents. researchgate.net In other research, pyridothienopyrimidine derivatives were synthesized through the cyclization of 3-amino-thieno[2,3-b]pyridine-2-carboxamides. nih.gov These synthetic efforts are aimed at creating libraries of novel compounds that can be screened for a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-Activity Relationship (SAR) is a critical concept in drug discovery where the biological activity of a series of compounds is correlated with their chemical structures. For derivatives related to the nitropyridine scaffold, SAR studies have revealed key insights. For instance, in one study on the antiproliferative activity of pyridine derivatives, it was observed that replacing methoxy (B1213986) (-OCH3) groups with hydroxyl (-OH) groups significantly enhanced potency, as evidenced by a decrease in IC50 values from 8 µM to 0.86 µM in a specific compound pair. mdpi.com

Similarly, the antimicrobial properties of pyridine derivatives are heavily influenced by their substituents. researchgate.net The addition of different functional groups can alter a molecule's lipophilicity, electronic properties, and steric profile, all of which affect its ability to penetrate microbial cell walls and interact with intracellular targets. mdpi.com These studies are essential for optimizing lead compounds to enhance their efficacy and selectivity for a desired biological target. researchgate.netrsc.org

In Vitro and In Cellulo Evaluation of Bioactive Derivatives (e.g., Enzyme Inhibitors, Antimicrobials)

Derivatives synthesized from pyridinediamine precursors are subjected to rigorous biological evaluation. In vitro assays test the compounds directly against isolated targets like enzymes or microorganisms, while in cellulo studies assess their effects within a living cell environment. mdpi.comnih.gov

Enzyme Inhibition: Pyridine-based molecules have been successfully designed as enzyme inhibitors. A notable area of research is the development of cholinesterase inhibitors for potential application in neurodegenerative diseases like Alzheimer's. nih.govacs.org New series of pyrimidine (B1678525) and pyridine diamines have been designed as dual-binding site inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting inhibitory activity in the nanomolar range. nih.gov

| Compound | Target Enzyme | Inhibition (%) at 9 µM | Inhibitory Constant (Ki) |

|---|---|---|---|

| Derivative 25 (Phenyl Ring) | EeAChE | 73% | Not Determined |

| Derivative 22 (Indole Group) | eqBChE | Not Determined | 0.099 µM |

| Derivative 9 (Phenyl Ring) | EeAChE | ~90% | 0.312 µM |

Antimicrobial Activity: The antimicrobial potential of novel pyridine derivatives is a major focus of research. The presence of a nitro group is known to be crucial for the antimicrobial activity of many nitroaromatic and nitroheterocyclic compounds. encyclopedia.pubmdpi.com The mechanism often involves the reduction of the nitro group within the microbial cell to produce toxic radical species that damage DNA and other critical biomolecules. encyclopedia.pub Numerous studies have synthesized pyridine derivatives and tested them against various bacterial and fungal strains, with some showing significant potency. nih.govnih.govresearchgate.net

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 3a | Bacterial & Fungal Strains | 4–16 µg/mL |

| Compound 5a | Bacterial & Fungal Strains | 4–16 µg/mL |

| Compound 9b | Bacterial & Fungal Strains | 4–16 µg/mL |

Research in Functional Materials and Chromogenic Systems

Beyond its applications in medicine, the electronic and structural properties of this compound make it a subject of interest in materials science.

Investigation of Chromophoric Properties and Interactions with Biopolymers (e.g., Keratinous Substrates)

This compound belongs to the class of nitro dyes, which are known for their chromophoric (color-producing) properties. The combination of the electron-donating amine groups and the electron-withdrawing nitro group on the pyridine ring creates a "push-pull" electronic system. This system allows the molecule to absorb light in the visible spectrum, resulting in its characteristic color.

This property is particularly exploited in the formulation of hair dyes. google.com As a non-toxic nitro dye, it can be used to impart color to keratinous substrates such as hair. The smaller size of nitro dye molecules allows them to penetrate the hair shaft, where they can interact with the keratin (B1170402) biopolymer through non-covalent forces like hydrogen bonding and van der Waals interactions, leading to a semi-permanent coloring effect. Research in this area focuses on understanding the specific interactions between the dye molecule and the protein structure of hair to improve color fastness, intensity, and stability.

Photophysical Behavior and Fluorescence Studies of Derivatives

The photophysical properties of aromatic and heteroaromatic nitro compounds are of significant interest due to their potential in various applications, including optical sensing and materials science. While comprehensive photophysical data for this compound itself is not extensively documented in publicly available literature, the behavior of its derivatives, particularly Schiff bases, provides valuable insights into its potential fluorescence characteristics.

Derivatives of this compound, formed by the condensation of its amino groups with various aldehydes and ketones, can exhibit tunable photophysical properties. The introduction of a nitro group (a strong electron-withdrawing group) and amino groups (electron-donating groups) on the same pyridine ring creates a push-pull system. This electronic arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in fluorescence.

The fluorescence emission of such derivatives is highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. In non-polar solvents, these molecules may exhibit a specific emission wavelength, which can undergo a significant red or blue shift in polar solvents. This is attributed to the differential stabilization of the ground and excited states by the solvent molecules.

Furthermore, the nature of the substituent introduced through the Schiff base formation plays a crucial role in modulating the fluorescence quantum yield and Stokes shift. For instance, the incorporation of extended π-conjugated systems can enhance the fluorescence intensity and shift the emission to longer wavelengths. Conversely, the presence of heavy atoms or specific functional groups might lead to fluorescence quenching.

| Derivative Type | Expected Photophysical Effect | Potential Application |

| Schiff Base with Aromatic Aldehydes | Enhanced conjugation, potential for high fluorescence quantum yield, solvatochromism. | Fluorescent probes, organic light-emitting diodes (OLEDs). |

| Metal Complexes of Schiff Base Derivatives | Modulation of fluorescence (enhancement or quenching) upon metal ion coordination. | Metal ion sensors. |

| Derivatives with Photoinduced Electron Transfer (PET) Moieties | "Turn-on" or "turn-off" fluorescence in response to specific analytes. | Chemical sensors for specific molecules or ions. |

It is important to note that detailed experimental data, such as absorption and emission maxima, quantum yields, and fluorescence lifetimes for specific derivatives of this compound, would require dedicated synthetic and spectroscopic studies.

Potential in Chemical Sensing and Ion Recognition Systems

The unique structural and electronic features of this compound make its derivatives promising candidates for the development of chemical sensors and ion recognition systems. The presence of two amino groups and a pyridine nitrogen atom provides multiple coordination sites for metal ions and anions.

Metal Ion Recognition: Schiff base derivatives of this compound can act as selective chelating agents for various metal ions. Upon binding with a metal ion, the electronic properties of the molecule are altered, leading to a discernible change in its photophysical or colorimetric properties. This can manifest as:

Fluorescence Quenching ("Turn-off" sensing): The coordination of a paramagnetic metal ion, such as Cu²⁺ or Fe³⁺, can quench the fluorescence of the derivative through energy or electron transfer processes.

Fluorescence Enhancement ("Turn-on" sensing): Binding to certain metal ions can restrict intramolecular rotations or block non-radiative decay pathways, leading to an increase in fluorescence intensity.

Colorimetric Changes: The complexation can induce a shift in the absorption spectrum, resulting in a visible color change.

The selectivity of these sensors can be tuned by modifying the structure of the Schiff base, thereby creating a specific binding pocket that preferentially accommodates a particular metal ion.

Anion Recognition: The amino groups in this compound and its derivatives can also participate in hydrogen bonding interactions with anions. This interaction can perturb the electronic structure of the molecule, leading to a change in its fluorescence or color. This principle can be exploited to design sensors for anions such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). The sensing mechanism often involves a "turn-off" response due to the quenching of fluorescence upon anion binding.

| Target Analyte | Sensing Mechanism | Potential Signal Output |

| Metal Ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺) | Chelation leading to changes in electronic structure. | Fluorescence quenching, fluorescence enhancement, or color change. |

| Anions (e.g., F⁻, CH₃COO⁻) | Hydrogen bonding interactions. | Fluorescence quenching or color change. |

The development of such sensors based on this compound derivatives holds promise for applications in environmental monitoring, biological imaging, and industrial process control.

Advanced Analytical Chemistry Applications (e.g., as a marker or reagent)

Beyond its potential in sensing, this compound can be utilized in various advanced analytical chemistry applications, primarily as a derivatizing reagent or a chromogenic/fluorogenic marker.

As a Derivatizing Reagent in Chromatography: In High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to enhance the detection of analytes that lack a suitable chromophore or fluorophore. The primary amino groups of this compound can react with various functional groups, such as carboxylic acids, aldehydes, and ketones, in analyte molecules. This pre-column derivatization introduces a strongly UV-absorbing or fluorescent tag, thereby significantly improving the sensitivity and selectivity of the HPLC analysis.

The nitro group on the pyridine ring enhances the molar absorptivity of the resulting derivative, making it highly detectable by UV-Vis detectors. Furthermore, the inherent fluorescence potential of the pyridine core can be exploited for highly sensitive fluorescence detection. This approach is particularly valuable for the trace analysis of biomolecules and pharmaceuticals.

As a Chromogenic or Fluorogenic Reagent: The reactivity of the amino groups in this compound can be harnessed for the development of colorimetric or fluorometric assays. For instance, its reaction with specific analytes could lead to the formation of a colored product that can be quantified using spectrophotometry. Similarly, a reaction that produces a fluorescent derivative can be used for highly sensitive spectrofluorimetric analysis. These methods offer simple and cost-effective alternatives to more complex analytical techniques.

| Application | Role of this compound | Analytical Technique |

| Trace Analysis of Carboxylic Acids | Derivatizing reagent | High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection |

| Quantification of Aldehydes/Ketones | Derivatizing reagent | High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection |

| Colorimetric Assays | Chromogenic reagent | Spectrophotometry |

| Fluorometric Assays | Fluorogenic reagent | Spectrofluorimetry |

The versatility of this compound as an analytical reagent opens up possibilities for the development of novel and improved methods for the detection and quantification of a wide range of chemical and biological substances.

Toxicological and Environmental Research Mechanistic Focus

Molecular Mechanisms of Biological Interactions and Potential for Allergic Reactions

6-Nitro-2,5-pyridinediamine, a derivative of p-phenylenediamine (PPD), is recognized for its potential to elicit allergic contact dermatitis, a common issue with oxidative hair dyes. The molecular mechanism underlying this allergic reaction is believed to involve a process known as haptenation. In this process, the relatively small molecule of this compound acts as a hapten. It is not immunogenic on its own but can become so by binding with larger carrier molecules, such as proteins in the skin.

The chemical reactivity of this compound is a key factor in its potential to cause sensitization. The presence of the nitro group and amino groups on the pyridine (B92270) ring makes the molecule susceptible to metabolic activation. This activation can lead to the formation of reactive intermediates. These intermediates can then covalently bind to skin proteins, forming hapten-protein conjugates. These conjugates are then recognized as foreign by the body's immune system, specifically by Langerhans cells in the epidermis. This recognition initiates a T-cell-mediated immune response, leading to the characteristic symptoms of allergic contact dermatitis, such as redness, swelling, and blistering of the skin.

While PPD is the primary screening agent for hair dye allergies, not all individuals allergic to other hair dye ingredients react to PPD. This suggests that other compounds, potentially including this compound, may act as independent sensitizers nih.govresearchgate.net.

| Key Aspect | Description |

| Mechanism | Haptenation |

| Initiating Molecule | This compound (as a hapten) |

| Key Process | Covalent binding to skin proteins to form immunogenic conjugates |

| Immune Cells Involved | Langerhans cells, T-cells |

| Resulting Condition | Allergic Contact Dermatitis |

Research on Degradation Pathways and Environmental Transformation

The environmental fate of this compound is of interest due to its potential release into aquatic ecosystems. As a nitroaromatic compound, its degradation can be influenced by both biotic and abiotic factors.

Photodegradation: Nitroaromatic compounds are generally resistant to direct photolysis in aqueous solutions acs.org. However, their degradation can be significantly accelerated by indirect photolysis, particularly through advanced oxidation processes (AOPs) like the UV/H₂O₂ technique. In this process, the photolysis of hydrogen peroxide (H₂O₂) generates highly reactive hydroxyl radicals (HO•). These radicals can readily attack the aromatic ring of nitroaromatic compounds, leading to their degradation acs.orgnih.govrsc.org. The initial steps of this degradation often involve the formation of hydroxylated derivatives, such as nitrophenols, which can be further oxidized nih.gov. The photolysis of nitroaromatic compounds under sunlight can also be a source of nitrous acid (HONO) in the atmosphere acs.org.

Biodegradation: The biodegradation of nitroaromatic compounds has been extensively studied, with many microorganisms demonstrating the ability to transform these chemicals cswab.orgresearchgate.net. The initial steps in the bacterial degradation of nitroaromatic compounds often involve the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. These reactions are typically carried out by nitroreductases. The resulting aromatic amines can then undergo ring cleavage. In some cases, the degradation can be cometabolic, where the microorganism does not use the nitroaromatic compound as a primary source of carbon or nitrogen, but transforms it in the presence of another substrate nih.govnih.gov. While specific studies on the biodegradation of this compound are limited, the general pathways established for other nitroaromatic compounds provide a framework for its potential environmental transformation.

| Degradation Pathway | Description of Mechanism | Key Intermediates/Products |

| Photodegradation (UV/H₂O₂) | Generation of hydroxyl radicals that attack the aromatic ring. | Hydroxylated derivatives (e.g., nitrophenols) |

| Biodegradation | Enzymatic reduction of the nitro group by nitroreductases. | Nitroso, hydroxylamino, and amino derivatives |

By-product Formation and Impurity Profiling in Synthesis

The synthesis of this compound and related compounds can lead to the formation of various by-products and impurities. A common synthetic route to 2,5-diamino-6-nitropyridine derivatives involves the nitration of a 2,5-diaminopyridine (B189467) precursor. However, direct nitration of 2,5-diaminopyridine is often not feasible as the compound is prone to oxidation during the nitration process google.com.

A potential synthetic pathway involves the nitration of a protected diaminopyridine derivative, followed by deprotection. Impurities can arise from incomplete reactions, side reactions, or the presence of contaminants in the starting materials. For instance, in the synthesis of a related compound, 2,6-Dimethoxy-3,5-pyridinediamine HCl, an impurity identified was 2,6-Dimethoxy-3-nitropyridine europa.eu.

Conclusion and Future Research Directions

Summary of Key Research Findings on 6-Nitro-2,5-pyridinediamine

Research on this compound has primarily centered on its synthesis and its role as a versatile precursor. The compound is a notable intermediate in the creation of various dyes and has been identified as a valuable building block for synthesizing potentially bioactive molecules.

A key challenge in its synthesis is the orientation of the nitro group. Direct nitration of 2,5-diaminopyridine (B189467) is not a viable route as it leads to oxidation of the starting material, and if successful, the nitro group would likely be directed to the 3-position. Consequently, established synthetic pathways often involve a multi-step process. One documented method starts from 2,5-diaminopyridine, which is first converted to a bis-carbamate derivative. This intermediate is then nitrated, followed by the removal of the protecting carbamate groups to yield the desired this compound. This process highlights the strategic use of protecting groups to achieve the desired regioselectivity.

The chemical properties of this compound are dictated by its trifunctional nature: two amino groups and one nitro group attached to a pyridine (B92270) ring. The amino groups are nucleophilic centers, while the nitro group is a strong electron-withdrawing group that influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution. This electronic characteristic is fundamental to its utility in synthesizing a wide array of derivatives. Its derivatives have found applications as non-toxic nitro dyes, offering an alternative to benzene-based compounds.

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of functionalized pyridines is continually evolving, with a focus on improving efficiency, selectivity, and sustainability. While traditional methods for synthesizing this compound have been established, modern synthetic techniques offer promising avenues for process optimization and the creation of novel analogues.

Modern Synthetic Approaches for Pyridine Derivatives:

| Methodology | Description | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields. nih.govmdpi.commdpi.com | Could accelerate the nitration and deprotection steps in the synthesis of this compound, potentially reducing byproduct formation. |

| Flow Chemistry | Involves performing reactions in a continuous stream rather than in a batch reactor. This allows for precise control over reaction parameters like temperature, pressure, and reaction time. researchgate.netnjtech.edu.cnuc.pt | Offers enhanced safety for nitration reactions, which are often highly exothermic, by minimizing the volume of reactive intermediates at any given time. researchgate.netnjtech.edu.cn |

| Catalytic Multicomponent Reactions | Combine three or more starting materials in a single step to form a complex product, often with high atom economy. nih.gov | Could enable the de novo synthesis of highly substituted pyridinediamine derivatives in a more convergent and efficient manner. nih.gov |

| Iron-Catalyzed Annulation | Utilizes an inexpensive and environmentally benign iron catalyst for the [3+3] annulation of oxime acetates with enaminones to produce substituted pyridines. | This approach could be adapted for the synthesis of precursors to this compound, offering a more sustainable catalytic route. |

These emerging methodologies have the potential to overcome some of the limitations of traditional batch syntheses, such as long reaction times and safety concerns associated with energetic intermediates.

Future Prospects in Rational Design of Bioactive and Functional Derivatives

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. mdpi.com The unique substitution pattern of this compound makes it an attractive starting point for the rational design of new bioactive molecules and functional materials.

The presence of two amino groups allows for selective functionalization to introduce pharmacophores or moieties that can modulate the compound's physicochemical properties and biological activity. The nitro group, a potent electron-withdrawing group, is not only a key modulator of the ring's electronics but can also be reduced to an amino group, opening up further avenues for derivatization. This would lead to 2,5,6-triaminopyridine, a highly functionalized scaffold.

Potential Applications for Derivatives of this compound:

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Development of novel antibacterial, anticancer, or antiviral agents. mdpi.comnih.gov | The nitroaromatic moiety is a known pharmacophore in several antimicrobial drugs, where its reduction in hypoxic environments can lead to cytotoxic species. nih.gov The diamine functionality allows for the attachment of various side chains to optimize target binding. |

| Materials Science | Synthesis of novel dyes, polymers, and coordination compounds. | The extended π-system and the presence of heteroatoms make pyridine derivatives suitable for creating organic electronic materials. The amino groups can serve as polymerization points or as ligands for metal coordination. nih.gov |

| Agrochemicals | Design of new herbicides or insecticides. mdpi.com | Nitropyridine derivatives have been successfully developed as commercial insecticides. mdpi.com |

The future of drug discovery and materials science relies heavily on the ability to rationally design molecules with specific properties. uc.pt The this compound scaffold provides a robust platform for such endeavors, with its multiple functionalization points allowing for fine-tuning of molecular properties.

Advanced Computational Approaches for Predictive Modeling in Pyridine Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and biological activities before a molecule is ever synthesized in the lab. For pyridine chemistry, and specifically for derivatives of this compound, these computational approaches offer a pathway to accelerate discovery and innovation.

Key Computational Techniques in Pyridine Chemistry:

| Computational Method | Application in Pyridine Chemistry | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. Used to understand reactivity and reaction mechanisms. rsc.org | Can be used to predict the reactivity of the different positions on the this compound ring, guiding synthetic strategies. Can also predict properties like heat of formation for energetic materials research. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. nih.govfrontiersin.org | 3D-QSAR models can be built for a series of this compound derivatives to predict their biological activity and guide the design of more potent analogues. nih.govfrontiersin.org |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. | Can be used to screen virtual libraries of this compound derivatives against known drug targets to identify potential lead compounds. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insight into the dynamic behavior of systems. rsc.orgiaea.orgucl.ac.uk | Can be used to study the stability of ligand-protein complexes involving derivatives of this compound and to understand the molecular basis of their interactions. rsc.orgiaea.orgucl.ac.uk |

| Machine Learning (ML) | Used to predict reaction outcomes, optimize reaction conditions, and for high-throughput screening of virtual compound libraries. neurips.ccarxiv.orgnih.govacs.org | ML models can be trained on existing pyridine reaction data to predict the most likely products of reactions involving this compound, thus accelerating the discovery of new synthetic routes and derivatives. neurips.ccarxiv.orgnih.govacs.org |

The integration of these advanced computational methods into the research workflow for this compound will undoubtedly lead to a more rapid and rational development of new molecules with tailored properties for a wide range of applications. High-throughput computational screening, in particular, offers a way to navigate the vast chemical space of possible derivatives efficiently. nih.govhilarispublisher.com

常见问题

Q. What are the key synthetic routes for 6-nitro-2,5-pyridinediamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves nitration of 2,5-pyridinediamine derivatives under controlled acidic conditions. For example, nitrophenylenediamine precursors (e.g., 4-nitro-1,2-phenylenediamine) are condensed with aldehydes in acetic acid, followed by purification via recrystallization . Optimization requires monitoring reaction temperature (typically 80–100°C), stoichiometry of reagents (e.g., molar ratios of aldehyde to diamine), and acid concentration to minimize side products like over-nitrated species. Purity can be validated using HPLC with UV detection at 254 nm.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer :

- Spectroscopy : Use FT-IR to identify nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching, ~1350 cm⁻¹ for symmetric stretching).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 169.06 for C₅H₆N₄O₂).

- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Compare bond lengths (e.g., N–O bonds ~1.22 Å) and dihedral angles with literature values of nitroaromatic compounds .

Q. What are the solubility properties of this compound in common solvents, and how does this affect experimental design?

- Methodological Answer : Solubility screening in DMSO, ethanol, and aqueous buffers (pH 2–12) is critical for reaction planning. For instance, nitro groups confer moderate polarity, making ethanol (logP ≈ 1.2) a suitable solvent for reactions. Low solubility in water (<1 mg/mL) necessitates use of co-solvents like DMF for aqueous-phase studies. Solubility data can be quantified via UV-vis calibration curves .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, which activates the pyridine ring toward nucleophilic attack at the 3- and 4-positions. Computational studies (e.g., DFT at B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites . Experimentally, monitor reaction kinetics with amines (e.g., benzylamine) in THF at varying temperatures (25–60°C) and analyze products via LC-MS. Compare Hammett substituent constants (σₘ ≈ 0.71 for nitro) to correlate reactivity trends .

Q. What strategies resolve contradictions in spectroscopic data for nitro-aromatic compounds like this compound?